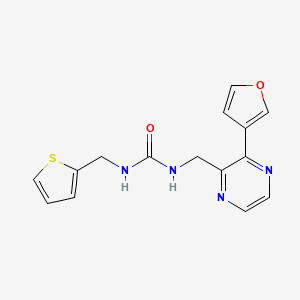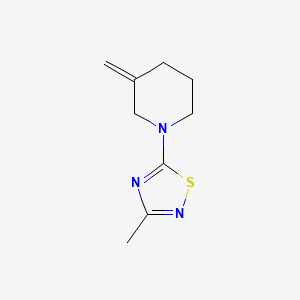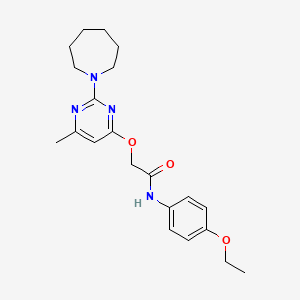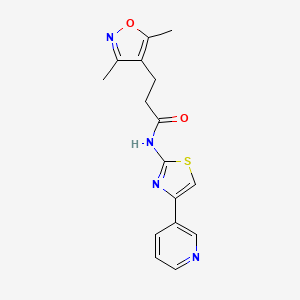![molecular formula C13H11F3N2OS B2969908 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone CAS No. 439112-07-9](/img/structure/B2969908.png)
1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The compound also contains an aniline group, which is an amino group attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the aniline group, and the trifluoromethyl group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The aniline group could potentially undergo reactions such as acylation or alkylation, while the thiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Antitumor Activities
The compound 1-{4-Methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone serves as a critical building block in the synthesis of various thiazole derivatives. A study utilized this compound in a microwave-assisted one-pot three-component synthesis, producing a series of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl) thiazole derivatives. These derivatives were evaluated for their antitumor activities against MCF-7 tumor cells, revealing that five compounds demonstrated promising activities, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).
Antiviral Activity and Chemical Reactivity
In another study, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound sharing structural similarities with this compound, was synthesized and used as a precursor for creating a range of heterocyclic compounds. These compounds underwent further reactions to yield thiazole and triazine derivatives. Their antiviral activity, cytotoxicity, and chemical structures were thoroughly investigated, showcasing the versatility and potential biological significance of these compounds (Attaby et al., 2006).
Polymer Science and Material Chemistry
Additionally, the compound finds relevance in the field of polymer science. A study explored the polycondensation of silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane with 2,4-difluoroacetophenone, similar in structure to this compound, resulting in the synthesis of multicyclic oligo- and polyethers. These findings contribute to the understanding of polymer synthesis and the potential development of new materials (Kricheldorf et al., 2005).
Dye Chemistry and Molecular Design
Furthermore, the chemistry of thiazoles extends to dye synthesis and molecular design. A study involving the synthesis of 8-heteroatom-substituted 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene dyes (BODIPY) utilized thioketones related to this compound. These dyes exhibited significant absorption and fluorescence properties, highlighting the compound's role in developing novel fluorescent materials (Goud et al., 2006).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-(trifluoromethyl)aniline and 2-Methyl-3-(trifluoromethyl)aniline , have been used as synthetic building blocks in various chemical reactions
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various chemical compounds . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities . The specific effects of this compound would depend on its targets and mode of action.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-methyl-2-[4-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(8(2)19)20-12(17-7)18-10-5-3-9(4-6-10)13(14,15)16/h3-6H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCORXFMYKJKHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)C(F)(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2969826.png)

![6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine;hydrochloride](/img/structure/B2969829.png)


![(2Z)-N-(3-chlorophenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2969832.png)


![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2969840.png)
![2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2969841.png)
![10,11-dimethoxy-6-(4-methylphenyl)-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B2969842.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2969844.png)

![3-(1H-benzimidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]chromen-2-imine](/img/structure/B2969847.png)